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Abstract: Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care for non-

small cell lung cancer (NSCLC) with EGFR mutations. In vivo, osimertinib is metabolized to

several compounds, with AZ-5104 being a principal pharmacologically active metabolite. This

document provides a comprehensive technical overview of the in vivo conversion of osimertinib

to AZ-5104, detailing the metabolic pathways, quantitative pharmacokinetics, experimental

protocols for its study, and the comparative activity of the parent drug and its metabolite. This

guide is intended for researchers, scientists, and drug development professionals working in

oncology and pharmacology.

Introduction
Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing mutations (e.g.,

exon 19 deletions, L858R) and the T790M resistance mutation.[1] Its clinical efficacy is well-

established. However, a complete understanding of its pharmacological profile requires a

thorough investigation of its metabolism. In vivo, osimertinib undergoes metabolic conversion to

active metabolites, including AZ-5104 and AZ-7550.[2][3]

AZ-5104, a des-methyl metabolite, is of particular interest as it retains the irreversible binding

mechanism of the parent compound and exhibits significant pharmacological activity.[1]

Preclinical studies have shown that AZ-5104 is more potent than osimertinib against certain

EGFR mutant cell lines, but it also has a reduced selectivity margin against wild-type EGFR,

which may contribute to some of the observed clinical toxicities.[1][4] This guide synthesizes
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the available data on the metabolic journey from osimertinib to AZ-5104, providing a core

resource for further research and development.

Metabolic Pathway and Enzymology
The primary metabolic transformation of osimertinib to AZ-5104 is an N-demethylation reaction.

This conversion is predominantly mediated by the cytochrome P450 (CYP) family of enzymes.

In Humans: The main enzyme responsible for the metabolism of osimertinib, including the

formation of AZ-5104 and AZ-7550, is CYP3A4, and to a lesser extent, CYP3A5.[3][5][6][7]

In Mice: While CYP3A4 is the major human enzyme, there are notable species differences.

In mice, the murine Cyp2d gene cluster plays a more predominant role in osimertinib

metabolism.[5] This highlights the importance of using humanized mouse models for

predictive in vivo studies.

Other Enzymes: Studies with recombinant enzymes have also shown that CYP1A1 can

generate AZ-5104 (referred to as DM-1 in some studies).[5] This is potentially significant as

CYP1A1 is highly expressed in the lungs of smokers and in lung tumors.[5]

The metabolic conversion can be visualized as follows:

Metabolic Conversion of Osimertinib

Osimertinib
(AZD9291)

N-demethylation

AZ-5104
(Des-methyl Metabolite)

Primarily CYP3A4 (Human)
CYP1A1, Cyp2d (Mouse)
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Caption: Metabolic pathway of osimertinib to AZ-5104.

Quantitative Pharmacokinetics
At steady state in human patients, both AZ-5104 and another metabolite, AZ-7550, circulate at

approximately 10% of the exposure of the parent osimertinib compound.[8][9] Population

pharmacokinetic (PopPK) models have been developed to characterize the disposition of both

osimertinib and AZ-5104.

Table 1: Population Pharmacokinetic Parameters of
Osimertinib and AZ-5104 in NSCLC Patients

Parameter Osimertinib AZ-5104 Source

Apparent Clearance

(CL/F)
14.3 L/h 31.3 L/h [8]

Apparent Volume of

Distribution (V/F)
918 L 143 L [8]

Half-life (t1/2) ~48 h N/A [8][9]

Table 2: Steady-State Plasma Concentrations in NSCLC
Patients (80 mg QD Dose)

Parameter Osimertinib AZ-5104 Source

AUCss 11,258 nmol·h/L 1,271 nmol·h/L [9]

Cmax,ss 501 nmol/L 56 nmol/L [9]

Cmin,ss 417 nmol/L 52 nmol/L [9]

Abbreviations: AUCss, area under the curve at steady state; Cmax,ss, maximum concentration

at steady state; Cmin,ss, minimum concentration at steady state; QD, once daily.

Comparative Pharmacological Activity
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AZ-5104 is not an inert metabolite; it is pharmacologically active and contributes to the overall

efficacy and safety profile of osimertinib treatment. It retains the acrylamide group, allowing it to

act as an irreversible inhibitor.[1] However, its potency and selectivity profile differs from the

parent drug.

Table 3: In Vitro Potency (IC50, nM) of Osimertinib vs.
AZ-5104

Target
Osimertinib (IC50,
nM)

AZ-5104 (IC50, nM) Source

Mutant EGFR

EGFRL858R/T790M ~15 1 [10]

EGFRExon 19

Del/T790M
N/A 1 (pEGFR) [10]

EGFRExon 19 Del ~12 1 (pEGFR) [1][10]

EGFRL858R N/A 6 [10]

Wild-Type EGFR

EGFRWT ~490 25 [10]

Other Kinases

ErbB4 N/A 7 [10]

Note: pEGFR refers to inhibition of EGFR phosphorylation. Data indicates that AZ-5104 is

more potent against mutant EGFR but has a significantly lower margin of selectivity over wild-

type EGFR compared to osimertinib.

Experimental Protocols
In Vivo Animal Studies

Objective: To assess the pharmacokinetics, pharmacodynamics, and efficacy of osimertinib

and its conversion to AZ-5104 in a preclinical setting.

Animal Models: Studies have utilized xenograft models in mice, including:
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NCI-H1975: NSCLC cell line with L858R and T790M mutations.[1]

PC9: NSCLC cell line with an exon 19 deletion.[1]

A431: Epidermoid carcinoma cell line used as a model for wild-type EGFR activity due to

high EGFR expression.[1]

Patient-Derived Xenograft (PDX) Models: Models such as LXF2478 and LU0387

harboring various exon 20 insertions have also been used.[11]

Dosing Regimen: Osimertinib is typically suspended in a vehicle like corn oil and

administered by oral gavage.[5] A common dose used in mouse xenograft studies is 25

mg/kg, administered daily.[5][11]

Sample Collection: Blood samples are collected at various time points post-dosing to

generate pharmacokinetic profiles. Plasma is separated for analysis. Tumor tissue can also

be harvested to measure drug concentration and assess target engagement (e.g., reduction

in phosphorylated EGFR).[1]

In Vitro Metabolism Assays
Objective: To identify the enzymes responsible for osimertinib metabolism.

Methodology:

Incubation: Osimertinib is incubated with various biological preparations, such as:

Human Liver Microsomes (HLM)[5]

Mouse Liver Microsomes (MLM)[5]

Hepatocytes from human, mouse, rat, and dog.[3][12]

Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP1A1) expressed in insect cell

lines.[5][12]

Reaction Conditions: Incubations are typically performed at 37°C in the presence of an

NADPH-generating system to support CYP enzyme activity.
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Analysis: Following incubation, the reaction is stopped (e.g., with acetonitrile), and the

mixture is analyzed by LC-MS/MS to identify and quantify the parent drug and its

metabolites.[5]

Bioanalytical Quantification
Objective: To accurately measure the concentrations of osimertinib and AZ-5104 in biological

matrices (plasma, tissue homogenates, microsomal incubations).

Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-

MS/MS) is the standard method.[13][14][15]

Protocol Outline:

Sample Preparation: Proteins in the plasma sample are precipitated using a solvent like

acetonitrile. An internal standard (e.g., sorafenib or a stable isotope-labeled version of

osimertinib) is added for accurate quantification.[13][16]

Chromatographic Separation: The supernatant is injected into a UPLC system. A reverse-

phase column (e.g., C18) is used to separate osimertinib, AZ-5104, and the internal

standard based on their physicochemical properties.[13][17]

Mass Spectrometric Detection: The separated compounds are ionized (typically using

electrospray ionization in positive mode) and detected by a tandem mass spectrometer

operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion

transitions are monitored for each analyte to ensure specificity and sensitivity.[17]

Quantification: The concentration of each analyte is determined by comparing its peak

area ratio to the internal standard against a standard curve prepared in the same

biological matrix.[16]

Signaling and Experimental Workflow Diagrams
EGFR Signaling Inhibition
Osimertinib and AZ-5104 are irreversible inhibitors that covalently bind to a specific cysteine

residue (Cys797) in the ATP-binding site of the EGFR kinase domain, thereby blocking its

downstream signaling.
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Caption: Inhibition of EGFR signaling by osimertinib and AZ-5104.

General Experimental Workflow
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The process of studying the in vivo conversion involves several key steps, from animal dosing

to data analysis.

In Vivo PK/PD Experimental Workflow

1. Animal Dosing
(e.g., Oral Gavage

of Osimertinib)

2. Serial Sampling
(Blood, Tissues)

3. Sample Processing
(Plasma Separation,

Tissue Homogenization)

4. UPLC-MS/MS
Quantification

5. PK/PD Modeling
and Analysis

Click to download full resolution via product page

Caption: Workflow for in vivo pharmacokinetic/dynamic studies.

Conclusion
The in vivo conversion of osimertinib to its active metabolite, AZ-5104, is a critical aspect of its

pharmacology. The reaction is primarily catalyzed by CYP3A4 in humans. While AZ-5104
circulates at lower concentrations than the parent drug, its high potency against mutant EGFR

suggests it contributes meaningfully to the overall anti-tumor efficacy of osimertinib.[1][9]

However, its reduced selectivity against wild-type EGFR also implicates it as a potential

contributor to off-target toxicities.[1][4] A comprehensive understanding of this metabolic

conversion, achieved through the robust experimental and analytical protocols detailed in this

guide, is essential for optimizing therapeutic strategies, managing adverse events, and

informing the development of next-generation EGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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